molecular formula C19H12Br4O3 B14546891 Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- CAS No. 61732-62-5

Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-

Cat. No.: B14546891
CAS No.: 61732-62-5
M. Wt: 607.9 g/mol
InChI Key: KNTODSPKTQNBLZ-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- is a chemical compound known for its unique structure and properties This compound features a cyclopentanone core with two 3,5-dibromo-2-hydroxyphenyl groups attached via methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- typically involves the condensation reaction between cyclopentanone and 3,5-dibromo-2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(3-bromobenzylidene)cyclopentanone
  • 2,5-Bis(4-methylbenzylidene)cyclopentanone
  • 2,5-Bis(2-chlorobenzylidene)cyclopentanone

Uniqueness

Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- stands out due to its unique combination of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential therapeutic effects .

Properties

CAS No.

61732-62-5

Molecular Formula

C19H12Br4O3

Molecular Weight

607.9 g/mol

IUPAC Name

2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H12Br4O3/c20-13-5-11(18(25)15(22)7-13)3-9-1-2-10(17(9)24)4-12-6-14(21)8-16(23)19(12)26/h3-8,25-26H,1-2H2

InChI Key

KNTODSPKTQNBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)C1=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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